5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride is a heterocyclic compound that features both pyrazole and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Thiophene Ring Formation: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the thiophene derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form thiols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Coupled Products: Formed from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonate esters: Formed by the reaction of the sulfonyl chloride with alcohols.
Uniqueness
The presence of the sulfonyl chloride group in 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride makes it a highly reactive intermediate, allowing for a wide range of chemical modifications. This reactivity distinguishes it from its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which are generally more stable and less reactive.
Properties
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNZZSYOYSQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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